Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Rearrangements and Syntheses
One notable application in scientific research involves chemical rearrangements and syntheses. Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate, closely related to the compound , rearranges with sodium ethoxide in ethanol to form 2-oxo-3-cyano-2,3-dihydro[3,2-b]furopyridine. This demonstrates the compound's potential as an intermediate in the synthesis of complex heterocyclic compounds (Desideri, Manna, & Stein, 1981). Additionally, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, through rearrangement, has been applied in the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines, highlighting its versatility in organic synthesis (Zanatta et al., 2020).
Anticancer Potential
The anticancer potential of derivatives has been explored, with substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates showing inhibitory effects on sensitive and multidrug-resistant leukemia cells. This indicates the compound's relevance in the development of new anticancer agents (Al-Trawneh et al., 2021).
Antioxidant Activity
Another application is found in the compound's derivative, ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, which, along with its subsequent derivatives, has shown remarkable antioxidant activity, comparable to ascorbic acid. This suggests its utility in the development of antioxidant therapies (Zaki et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
2,3-Dihydrofuro[2,3-b]pyridine derivatives have attracted increasing attention due to various types of biological activity observed for these fused heterocyclic systems . For example, the structural moiety of 2,3-dihydrofuro[2,3-b]-pyridine is a part of the naturally occurring nicotinic receptor agonist phantasmidine . Therefore, it is quite important to continue the development of new methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives .
Mechanism of Action
Chemical Properties
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate has a molecular weight of 207.19 . The IUPAC name for this compound is this compound .
Pharmacokinetics
The compound has a high gastrointestinal absorption .
Solubility
The compound is very soluble, with a solubility of 2.08 mg/ml .
Safety Information
The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
ethyl 3-oxofuro[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPFXPTLCPYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(O1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.